4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885513
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-8-18(13(11-19)14(20)21)10-12-6-4-5-7-17-12/h4-7,13H,8-11H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC15885513

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid -

Specification

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-8-18(13(11-19)14(20)21)10-12-6-4-5-7-17-12/h4-7,13H,8-11H2,1-3H3,(H,20,21)
Standard InChI Key KNDHVIWCJAESJV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 4-(tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid typically follows a multi-step protocol to introduce and protect functional groups selectively. A common approach involves:

  • Protection of the Piperazine Amine: The Boc group is introduced to the piperazine ring’s secondary amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions .

  • Alkylation with Pyridin-2-ylmethyl Bromide: The unprotected nitrogen of the piperazine is alkylated using pyridin-2-ylmethyl bromide under mild basic conditions (e.g., potassium carbonate in dimethylformamide).

  • Carboxylic Acid Functionalization: The carboxylic acid group at position 2 is either introduced via hydrolysis of a pre-existing ester or retained from the starting material, such as ethyl piperazine-2-carboxylate .

A representative synthesis route is summarized in Table 1.

Table 1: Key Steps in the Synthesis of 4-(tert-Butoxycarbonyl)-1-(Pyridin-2-ylmethyl)Piperazine-2-Carboxylic Acid

StepReactionReagents/ConditionsYieldReference
1Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C to rt85%
2N-AlkylationPyridin-2-ylmethyl bromide, K₂CO₃, DMF78%
3Ester HydrolysisNaOH, THF/EtOH, rt90%

Mechanistic Considerations

The Boc group’s electron-withdrawing nature stabilizes the piperazine ring during alkylation, while the pyridin-2-ylmethyl substituent introduces steric hindrance that influences reaction kinetics. Solvent polarity (e.g., DMF vs. THF) significantly impacts the efficiency of the alkylation step, with polar aprotic solvents favoring nucleophilic substitution .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Fig. 1) comprises:

  • A piperazine core with a Boc-protected amine at position 4.

  • A pyridin-2-ylmethyl group at position 1, contributing aromaticity and potential for π-π stacking.

  • A carboxylic acid at position 2, enabling hydrogen bonding and salt formation.

Key Structural Data

  • IUPAC Name: 4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid

  • SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2

  • InChIKey: KNDHVIWCJAESJV-UHFFFAOYSA-N

Physicochemical Characteristics

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight321.37 g/mol
Melting Point231–239°C (decomposes)
SolubilityDMSO > 10 mg/mL
LogP (Octanol-Water)1.2 ± 0.3
Storage Conditions2–8°C, dry, sealed

The carboxylic acid group enhances aqueous solubility at physiological pH, while the Boc and pyridinyl groups contribute to lipophilicity, making the compound amphiphilic .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, including:

  • Kinase Inhibitors: The pyridine ring coordinates with ATP-binding sites, while the piperazine core mimics natural ligands .

  • Antiviral Agents: Structural analogs have shown activity against RNA viruses by inhibiting viral proteases.

Ligand Synthesis

In coordination chemistry, the pyridinyl and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes used in catalysis .

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